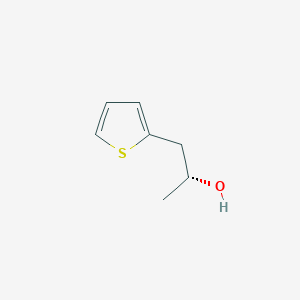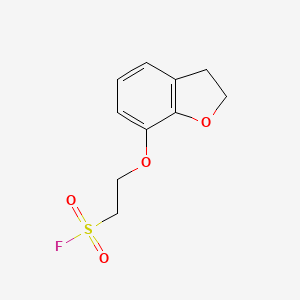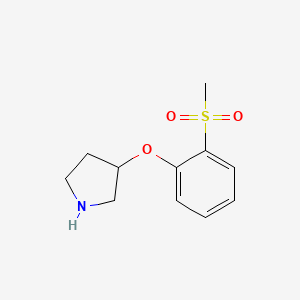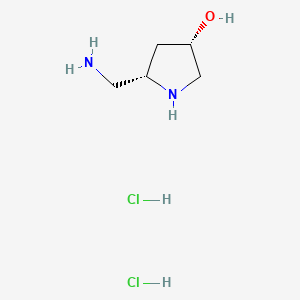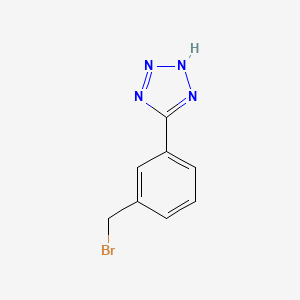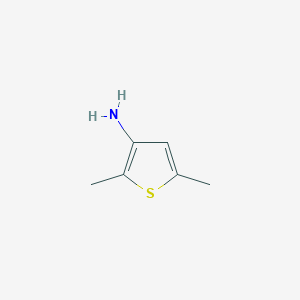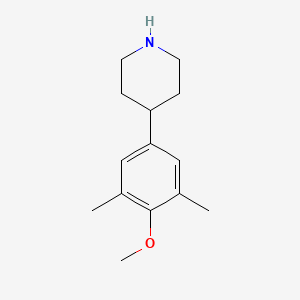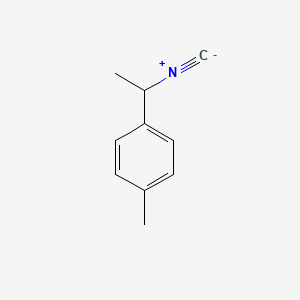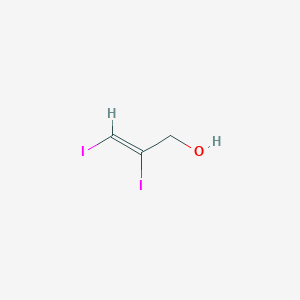
2,3-Diiodoprop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diiodoprop-2-en-1-ol: is an organic compound with the molecular formula C3H4I2O It is characterized by the presence of two iodine atoms attached to a propen-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diiodoprop-2-en-1-ol typically involves the iodination of propen-1-ol derivatives. One common method is the reaction of propen-1-ol with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions: 2,3-Diiodoprop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of deiodinated alcohols or hydrocarbons.
Substitution: The iodine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Iodinated aldehydes or carboxylic acids.
Reduction: Deiodinated alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups.
科学研究应用
2,3-Diiodoprop-2-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of iodinated pharmaceuticals and radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3-Diiodoprop-2-en-1-ol involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, resulting in various chemical and biological effects. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
相似化合物的比较
2,3-Dibromoprop-2-en-1-ol: Similar structure but with bromine atoms instead of iodine.
2,3-Dichloroprop-2-en-1-ol: Similar structure but with chlorine atoms instead of iodine.
2,3-Difluoroprop-2-en-1-ol: Similar structure but with fluorine atoms instead of iodine.
Comparison: 2,3-Diiodoprop-2-en-1-ol is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and properties compared to its brominated, chlorinated, or fluorinated analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic and research applications.
属性
分子式 |
C3H4I2O |
|---|---|
分子量 |
309.87 g/mol |
IUPAC 名称 |
(Z)-2,3-diiodoprop-2-en-1-ol |
InChI |
InChI=1S/C3H4I2O/c4-1-3(5)2-6/h1,6H,2H2/b3-1- |
InChI 键 |
CYYOKOZRJLDIIJ-IWQZZHSRSA-N |
手性 SMILES |
C(/C(=C/I)/I)O |
规范 SMILES |
C(C(=CI)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


